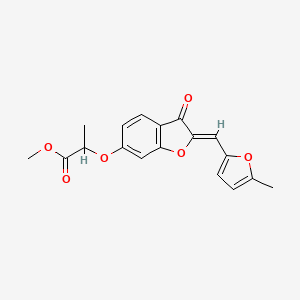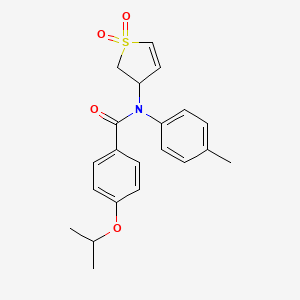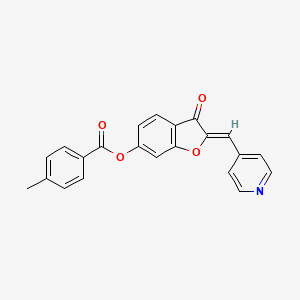![molecular formula C16H19N5O3 B2933318 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide CAS No. 1334376-07-6](/img/structure/B2933318.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a 1,2,4-oxadiazole ring, a pyridine ring, and a piperidine ring, making it a complex and interesting molecule for various scientific applications.
Wirkmechanismus
Target of Action
They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
1,2,4-oxadiazole derivatives generally interact with biological targets through hydrogen bonding and other intermolecular interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
1,2,4-oxadiazole derivatives are generally known for their better hydrolytic and metabolic stability .
Result of Action
Based on the activities of other 1,2,4-oxadiazole derivatives, it could potentially have a range of effects depending on the specific target and mode of action .
Vorbereitungsmethoden
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridine ring: The pyridine-2-carbonyl group can be introduced through a coupling reaction with the oxadiazole intermediate.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains a 1,2,4-oxadiazole ring and has been studied for its potential as an energetic material.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and have a wide range of biological activities.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-19-14(24-20-11)10-18-15(22)12-5-8-21(9-6-12)16(23)13-4-2-3-7-17-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZTBZSSSAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2933243.png)

![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2933247.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2933252.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride](/img/structure/B2933255.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)

